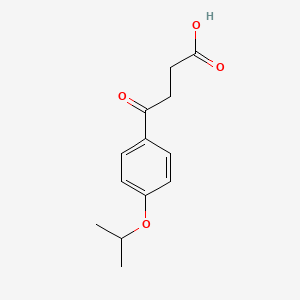

4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Description

Contextualization within Organic and Medicinal Chemistry Research

In the landscape of chemical research, 4-oxo-4-arylbutanoic acids are recognized as valuable intermediates and building blocks. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations. This makes them key starting materials for the synthesis of more complex heterocyclic compounds and other molecular frameworks of pharmaceutical interest.

The broader family of butyric acid derivatives has been investigated for various therapeutic applications. For instance, certain derivatives are explored as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy. nih.govresearchgate.net The structural backbone of aryl butyric acids is a recurring motif in molecules designed to elicit specific biological responses. Research into related compounds, such as indole-3-butyric acid derivatives, has identified potent HDAC inhibitors with significant antiproliferative activities in cancer cell lines. nih.gov Furthermore, compounds like 4-phenylbutyric acid have been studied for their role as chemical chaperones with potential therapeutic applications in neurodegenerative diseases. These examples highlight the importance of the aryl butyric acid scaffold in developing new therapeutic agents. nih.govresearchgate.netkoreascience.kr

The specific compound, 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, is a member of this class and serves as a precursor or intermediate in the synthesis of various organic molecules. Its structure is tailored with a specific substituted aryl group, the 4-isopropoxyphenyl moiety, which fine-tunes its chemical and physical properties for potential applications in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 91121-67-4 |

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| Appearance | Solid |

| General Class | Aryl Butyric Acid / Ketone / Carboxylic Acid |

Historical Perspective of 4-Oxo-4-arylbutanoic Acids in Synthetic Chemistry

The primary synthetic route to 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation, a cornerstone reaction in organic chemistry developed by Charles Friedel and James Crafts in 1877. wikipedia.orglscollege.ac.in This electrophilic aromatic substitution reaction traditionally involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

For the synthesis of 4-oxo-4-arylbutanoic acids, the common precursors are an appropriately substituted benzene (B151609) derivative and succinic anhydride. lscollege.ac.in The reaction acylates the aromatic ring, attaching the succinoyl group to form the desired keto-acid product. This method has proven to be robust and versatile, allowing for the preparation of a wide array of substituted aryl butyric acids. Historical literature from as early as 1937 details the condensation of succinic anhydride with aryl ethers, such as anisole (B1667542) (methoxybenzene), using this method to produce the corresponding β-(4-methoxybenzoyl)-propionic acid, a compound structurally similar to the title molecule. ias.ac.in

The advantages of using succinic anhydride in a Friedel-Crafts acylation include the prevention of poly-acylation, as the resulting keto-acid product is deactivated towards further electrophilic substitution. lscollege.ac.inorganic-chemistry.org The resulting aryl keto-acids can be further modified, for example, through reduction of the keto group via methods like the Clemmensen or Wolff-Kishner reductions to yield the corresponding 4-arylbutyric acids. organic-chemistry.org This historical and foundational chemistry remains a principal and efficient method for accessing this important class of compounds.

Structural Significance of the this compound Moiety

Aryl Ketone and Carboxylic Acid: The butyric acid chain with its terminal carboxylic acid and a ketone at the 4-position provides two key points for interaction. The carboxylic acid group is ionizable at physiological pH, allowing for ionic interactions, and both the carboxyl and keto oxygens can act as hydrogen bond acceptors. libretexts.org

Phenyl Ring: The phenyl group is one of the most common scaffolds found in pharmaceuticals. nih.govnih.gov It provides a rigid framework for orienting other functional groups and can engage in hydrophobic and van der Waals interactions within a receptor binding site. However, the prevalence of phenyl rings can sometimes contribute to poor physicochemical properties like low solubility or increased metabolic liability. nih.govnih.gov

4-Isopropoxy Group: The substituent at the para-position of the phenyl ring is an isopropoxy group (-O-CH(CH₃)₂). This group is composed of an ether linkage and an isopropyl group, each contributing distinct properties:

Ether Linkage (-O-): The oxygen atom of the ether is a hydrogen bond acceptor, which can be a critical interaction point with a biological target. youtube.com It also influences the electronic properties of the phenyl ring through its electron-donating resonance effect.

Isopropyl Group (-CH(CH₃)₂): This is a small, branched alkyl group that adds bulk (steric hindrance) and increases the molecule's lipophilicity (fat-solubility). beilstein-journals.orgvaia.com Lipophilicity is a critical parameter in drug design, affecting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. vaia.comresearchgate.netub.edu The steric bulk of the isopropyl group can also influence the molecule's conformation and how it fits into a specific binding pocket. libretexts.orgvaia.com

The combination of these structural features in the 4-isopropoxyphenyl moiety results in a balance of lipophilic and polar characteristics, which is a key consideration in the design of biologically active molecules.

Table 2: Comparison of Related Aryl Butyric Acid Structures

| Compound Name | Aryl Substituent | Key Structural Features | General Application/Research Area |

|---|---|---|---|

| 4-Oxo-4-phenylbutyric acid | Unsubstituted Phenyl | Basic aryl keto-acid structure | Synthetic intermediate |

| β-(4-methoxybenzoyl)-propionic acid | 4-Methoxyphenyl | Aryl ether linkage | Chemical synthesis |

| 4-Phenylbutyric acid | Unsubstituted Phenyl | Reduced keto group (alkyl chain) | Chemical chaperone research nih.gov |

| This compound | 4-Isopropoxyphenyl | Aryl ether and bulky, lipophilic isopropyl group | Synthetic intermediate in medicinal chemistry |

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(4-propan-2-yloxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-11-5-3-10(4-6-11)12(14)7-8-13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNKQFMIQRZJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238415 | |

| Record name | Butanoic acid, 4-oxo-4-(4-propan-2-yloxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91121-67-4 | |

| Record name | Butanoic acid, 4-oxo-4-(4-propan-2-yloxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-oxo-4-(4-propan-2-yloxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxo 4 4 Isopropoxyphenyl Butyric Acid

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. bohrium.comlibretexts.org For the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, this involves the reaction of isopropoxybenzene (B1215980) with succinic anhydride (B1165640).

Reaction with Succinic Anhydride and Isopropoxybenzene

The fundamental transformation in this synthesis is the electrophilic aromatic substitution reaction between isopropoxybenzene and succinic anhydride. The isopropoxy group (-OCH(CH₃)₂) on the benzene (B151609) ring is an activating, ortho-, para-directing group. Due to steric hindrance from the bulky isopropoxy group, the acylation occurs predominantly at the para-position, yielding the desired 4-(4-isopropoxyphenyl) product. The reaction opens the succinic anhydride ring to form a butyric acid derivative with a ketone functional group.

Role of Lewis Acid Catalysts (e.g., Anhydrous Aluminum Chloride)

Lewis acid catalysts are essential for the Friedel-Crafts acylation to proceed. ncert.nic.in Anhydrous aluminum chloride (AlCl₃) is a commonly employed and effective catalyst for this transformation. ncert.nic.in Its primary role is to activate the acylating agent, succinic anhydride.

The mechanism involves the coordination of the aluminum chloride to one of the carbonyl oxygens of the succinic anhydride. This coordination polarizes the anhydride, creating a highly electrophilic acylium ion intermediate. ncert.nic.in This potent electrophile is then attacked by the electron-rich aromatic ring of isopropoxybenzene. A stoichiometric amount of the Lewis acid is often required, as both the reactant anhydride and the resulting ketone product can form complexes with the aluminum chloride. libretexts.org

Optimization of Reaction Conditions and Solvents (e.g., Dichlorobenzenes)

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the molar ratio of the reactants and catalyst.

Solvents: While the reaction can sometimes be performed without a solvent, inert solvents are typically used to control the reaction temperature and ensure proper mixing. Halogenated hydrocarbons are often suitable for Friedel-Crafts reactions. libretexts.org For instance, in the analogous synthesis of 4-(4-biphenylyl)-4-oxo-butanoic acid, chlorobenzene (B131634) was found to be an effective solvent. nih.gov Dichlorobenzenes are also viable options due to their higher boiling points, allowing for a broader range of reaction temperatures.

Reactant and Catalyst Ratios: The molar ratios of the reactants and the Lewis acid catalyst are critical for maximizing the yield and minimizing side reactions. A common starting point is a near-equimolar ratio of the aromatic substrate (isopropoxybenzene) and the acylating agent (succinic anhydride). nih.gov Due to the complexation with the product, the aluminum chloride is typically used in excess, often in a molar ratio of 2.0 to 3.0 relative to the limiting reactant. nih.gov

Temperature and Reaction Time: The reaction is exothermic, and temperature control is crucial. youtube.com The reaction is often initiated at a lower temperature and then may be gently heated to ensure completion. The optimal temperature and reaction time must be determined empirically for each specific substrate and solvent combination.

The following table summarizes typical variables in the optimization of this Friedel-Crafts acylation:

| Parameter | Variable Range | Rationale |

| Solvent | Carbon disulfide, Nitrobenzene (B124822), Dichlorobenzenes | Inert, controls temperature, dissolves reactants. |

| Catalyst Ratio (AlCl₃:Substrate) | 2:1 to 3:1 | To activate the anhydride and account for product complexation. |

| Reactant Ratio (Anhydride:Arene) | 0.9:1 to 1.1:1 | To ensure complete conversion of the limiting reagent. |

| Temperature | 0 °C to 60 °C | To control the exothermic reaction and drive it to completion. |

Isolation and Purification Techniques for Synthetic Products

The workup procedure for a Friedel-Crafts acylation typically begins with quenching the reaction mixture to decompose the aluminum chloride-ketone complex. This is usually achieved by carefully adding the reaction mixture to ice-cold water or a dilute acid solution. youtube.comgoogle.com

Following quenching, the product is typically separated from the aqueous layer. If the product is a solid, it may precipitate and can be collected by filtration. mdpi.com If it remains dissolved in the organic solvent, a liquid-liquid extraction is performed. The organic layer containing the product is then washed, dried, and the solvent is removed under reduced pressure.

The crude this compound is then purified. A common and effective method for purifying solid organic acids is recrystallization . A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar oxo-butyric acids, recrystallization from hot water or aqueous ethanol (B145695) has proven effective. prepchem.com The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then isolated by filtration.

Alternative Synthetic Pathways

While Friedel-Crafts acylation is the most direct and widely used method, other synthetic strategies based on classical organic reactions could theoretically be employed.

Condensation Reactions Utilizing Related Precursors

Condensation reactions, which form carbon-carbon bonds, are fundamental in organic synthesis and could offer alternative routes to keto-acids.

The Claisen condensation , for example, involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. fiveable.melibretexts.org A potential, though multi-step, pathway could involve the synthesis of an appropriate ester derived from isopropoxybenzene, which could then undergo a Claisen-type condensation with an ester like diethyl succinate, followed by hydrolysis and decarboxylation to yield the target molecule.

Similarly, the Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then be dehydrated. ncert.nic.in A synthetic route could be envisioned where a precursor containing the isopropoxyphenyl group reacts with a component that can provide the rest of the butyric acid chain via an Aldol-type reaction, followed by oxidation of the resulting alcohol.

These alternative pathways are generally more complex and less direct than the Friedel-Crafts acylation for this specific target molecule and are therefore less commonly used.

Modified Acylation Strategies for Aryl Butanoic Acid Derivatives

The classical synthesis of 4-oxo-4-arylbutanoic acids, including the target compound, is achieved via the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, traditionally using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this method suffers from drawbacks such as large catalyst loading, difficult catalyst recovery, and the generation of significant waste streams. Consequently, research has focused on developing modified acylation strategies that are more efficient and environmentally benign.

One significant modification involves the use of alternative acylating agents and promoters. For instance, methanesulfonic anhydride has been demonstrated as a metal- and halogen-free reagent for promoting Friedel-Crafts acylations, allowing for the preparation of aryl ketones in good yields with minimal waste. Another approach is the use of solid acid catalysts, such as zeolites, which can facilitate the acylation of activated aromatic rings like alkoxybenzenes. Zeolites like mordenite (B1173385) have been successfully used in the acylation of anisole (B1667542) (a methoxybenzene) with acetic anhydride, achieving high conversion and selectivity for the para-substituted product. scirp.orgresearchgate.net This strategy offers the advantage of catalyst reusability and reduced waste.

Mechanochemistry, or conducting reactions in a ball mill under solvent-free conditions, represents another innovative strategy. Mechanochemical Friedel-Crafts acylation has been shown to be effective for various substrates, sometimes providing better yields than solution-based methods, particularly for less reactive anhydrides like succinic anhydride. beilstein-journals.org

| Strategy | Acylating Agent/Promoter | Key Advantages | Applicability to Aryl Butanoic Acids |

| Metal-Free Acylation | Methanesulfonic Anhydride | Avoids metallic and halogenated waste | Potentially applicable for reacting isopropoxybenzene with succinic anhydride. |

| Heterogeneous Catalysis | Zeolites (e.g., Mordenite) | Catalyst is reusable, high para-selectivity | Demonstrated for acylation of anisole; applicable to other activated alkoxybenzenes. scirp.org |

| Mechanochemistry | Solid-state reaction (ball mill) | Solvent-free, potentially higher yields | Effective for various substrates and anhydrides, including succinic anhydride. beilstein-journals.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable manufacturing processes. Key areas of focus include the reduction of solvent use and the development of efficient, recyclable catalysts.

The choice of solvent can significantly impact the environmental footprint of a chemical process and may also influence the reaction's outcome. In traditional Friedel-Crafts acylations, chlorinated solvents like dichloromethane (B109758) or non-polar solvents such as carbon disulfide are often used. stackexchange.com These solvents are associated with environmental and health concerns.

Green chemistry encourages the reduction or elimination of such hazardous solvents. Strategies include:

Solvent-free reactions: As seen in mechanochemistry, eliminating the solvent entirely is the ideal scenario. beilstein-journals.orgmdpi.com This reduces waste, simplifies work-up procedures, and can sometimes enhance reaction rates. beilstein-journals.org

Use of greener solvents: When a solvent is necessary, replacing hazardous ones with more benign alternatives is crucial. The effect of solvent polarity on Friedel-Crafts reactions is well-documented; polar solvents like nitrobenzene can alter the regioselectivity of the reaction compared to non-polar solvents. stackexchange.com For the synthesis of this compound, the isopropoxy group is a strong para-directing group, which simplifies selectivity issues. libretexts.org However, exploring greener solvent options remains a key research goal.

Improving catalyst efficiency and ensuring its recyclability are cornerstones of green synthetic chemistry. The traditional use of stoichiometric AlCl₃ is highly inefficient and wasteful.

Efficient and Recyclable Catalysts:

Zeolites and Clays (B1170129): Solid acid catalysts like zeolites (e.g., Mordenite, Zeolite Beta) and clays (e.g., Montmorillonite K-10) are highly effective for acylating activated aromatic compounds. scirp.orgresearchgate.net They are easily separated from the reaction mixture by filtration and can be regenerated and reused multiple times, significantly reducing waste and cost. scirp.org For example, mordenite catalysts have demonstrated high reusability in the acylation of anisole. scirp.org

Metal Oxides: Simple, reusable metal oxides like zinc oxide (ZnO) have been shown to catalyze Friedel-Crafts acylations under solvent-free conditions at room temperature. The ZnO powder can be recovered and reused for several cycles. researchgate.net

Heteropolyacids: Supported heteropolyacids, such as silica-supported Preyssler catalysts, are another class of efficient, recyclable, and non-toxic solid acids that can be used under solvent-free conditions. mdpi.com

The following table summarizes research findings on catalyst recyclability in analogous Friedel-Crafts acylation reactions.

| Catalyst Type | Example | Substrate Example | Recyclability Findings | Reference |

| Zeolite | Mordenite | Anisole | Showed sufficient reusability in quantitative acylation. | scirp.orgresearchgate.net |

| Metal Oxide | Zinc Oxide (ZnO) | Anisole, Toluene | Can be reused up to three times after simple washing. | researchgate.net |

| Heteropolyacid | Preyssler Catalyst (H₁₄P₅NaW₃₀O₁₁₀) | Phenols | Catalyst is recyclable, non-toxic, and easy to handle. | mdpi.com |

By adopting these modified strategies and green chemistry principles, the synthesis of this compound and related aryl butanoic acids can be made significantly more sustainable and efficient.

Chemical Reactivity and Derivatization Strategies of 4 Oxo 4 4 Isopropoxyphenyl Butyric Acid

Esterification and Amidation Reactions

The carboxylic acid group in 4-Oxo-4-(4-isopropoxyphenyl)butyric acid is the primary site for derivatization through esterification and amidation, yielding a broad spectrum of compounds with potential applications in various fields of chemical research.

Synthesis of Alkyl and Aryl Esters

Esterification of this compound can be achieved through several established methods to produce both alkyl and aryl esters. The choice of method often depends on the nature of the alcohol (aliphatic or aromatic) and the desired reaction conditions.

Acid-Catalyzed Esterification: A common method for the synthesis of alkyl esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction.

Coupling Agent-Mediated Esterification: For more sensitive substrates or for the synthesis of aryl esters, methods employing coupling agents are often preferred. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an active intermediate that is readily attacked by the alcohol. nih.gov This method is generally carried out at room temperature and offers high yields. nih.gov

The synthesis of various esters from analogous butyric acid derivatives has been reported, suggesting similar reactivity for this compound. nih.govnih.govresearchgate.net

Table 1: Representative Esterification Reactions of this compound (Illustrative data based on general esterification methods)

| Ester Product Name | Alcohol/Phenol | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) |

| Methyl 4-oxo-4-(4-isopropoxyphenyl)butanoate | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux, 6h | ~90 |

| Ethyl 4-oxo-4-(4-isopropoxyphenyl)butanoate | Ethanol (B145695) | H₂SO₄ (catalytic) | Ethanol | Reflux, 8h | ~88 |

| Isopropyl 4-oxo-4-(4-isopropoxyphenyl)butanoate | Isopropanol | H₂SO₄ (catalytic) | Isopropanol | Reflux, 12h | ~85 |

| Phenyl 4-oxo-4-(4-isopropoxyphenyl)butanoate | Phenol | EDC/DMAP | Dichloromethane (B109758) | Room Temp, 12h | ~92 |

| 4-Nitrophenyl 4-oxo-4-(4-isopropoxyphenyl)butanoate | 4-Nitrophenol | DCC/DMAP | Tetrahydrofuran | Room Temp, 10h | ~95 |

Formation of Amide Derivatives

The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. This can be accomplished by reacting the carboxylic acid with primary or secondary amines.

Activation of the Carboxylic Acid: A common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride (B1165640). Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride. This highly electrophilic intermediate readily reacts with a wide range of primary and secondary amines to form the desired amide in high yield.

Direct Amidation using Coupling Agents: Similar to esterification, coupling agents like DCC, EDC, or boric acid can be employed for the direct formation of amides from the carboxylic acid and an amine. orgsyn.org These methods are advantageous as they are often performed under mild conditions and tolerate a variety of functional groups. orgsyn.org The reaction proceeds through the formation of an activated ester intermediate, which is then displaced by the amine.

The synthesis of a variety of amide derivatives from similar 4-oxobutanoic acids has been documented, indicating the feasibility of these reactions for the target compound. researchgate.net

Table 2: Synthesis of Amide Derivatives from this compound (Illustrative data based on general amidation methods)

| Amide Product Name | Amine | Coupling Agent/Method | Solvent | Reaction Conditions | Yield (%) |

| N-Methyl-4-oxo-4-(4-isopropoxyphenyl)butanamide | Methylamine | EDC/HOBt | Dimethylformamide | Room Temp, 12h | ~93 |

| N,N-Diethyl-4-oxo-4-(4-isopropoxyphenyl)butanamide | Diethylamine | Acid Chloride Method | Dichloromethane | 0°C to Room Temp, 4h | ~95 |

| N-Phenyl-4-oxo-4-(4-isopropoxyphenyl)butanamide | Aniline | DCC | Tetrahydrofuran | Room Temp, 18h | ~89 |

| 1-(4-Oxo-4-(4-isopropoxyphenyl)butanoyl)piperidine | Piperidine | Boric Acid | Toluene (reflux with Dean-Stark) | Reflux, 24h | ~85 |

| N-Benzyl-4-oxo-4-(4-isopropoxyphenyl)butanamide | Benzylamine | EDC/DMAP | Dichloromethane | Room Temp, 12h | ~91 |

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various cyclic structures, including annulated systems and fused heterocycles, through intramolecular reactions.

Intramolecular Acylation Reactions for Annulated Systems

Intramolecular Friedel-Crafts acylation is a powerful method for the formation of new ring systems. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, the carboxylic acid can be activated to form an acylium ion, which can then attack the electron-rich isopropoxyphenyl ring to form a six-membered ring, resulting in a tetralone derivative. This type of cyclization is typically promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid. masterorganicchemistry.com The reaction involves the formation of a new carbon-carbon bond and leads to a bicyclic, annulated system. masterorganicchemistry.com

The success of such intramolecular cyclizations often depends on the reaction conditions and the nature of the aromatic ring. The presence of the electron-donating isopropoxy group on the phenyl ring is expected to facilitate the electrophilic aromatic substitution.

Formation of Fused Ring Systems from this compound

This compound can serve as a building block for the synthesis of various fused heterocyclic systems. These reactions often involve the condensation of the keto-acid with binucleophilic reagents.

For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinone rings. The initial condensation would likely occur between the hydrazine and the ketone carbonyl group, followed by an intramolecular cyclization involving the carboxylic acid to form the six-membered heterocyclic ring.

Similarly, reaction with other binucleophiles like hydroxylamine (B1172632) or thiourea (B124793) could potentially lead to the formation of other fused heterocyclic systems, although the specific reaction pathways and resulting structures would depend on the reagents and conditions employed. The synthesis of various heterocyclic compounds from analogous 4-oxo-butanoic acids has been reported in the literature, showcasing the versatility of this class of compounds in heterocyclic synthesis. mdpi.comresearchgate.net

Table 3: Potential Cyclization and Heterocycle Formation Reactions (Illustrative data based on analogous reactions)

| Reactant(s) | Product Type | Reagent/Catalyst | Expected Outcome |

| This compound | Annulated Tetralone | Polyphosphoric Acid (PPA) | Intramolecular Friedel-Crafts acylation to form a dihydronaphthalenone derivative. |

| This compound, Hydrazine Hydrate | Fused Pyridazinone | Ethanol, Reflux | Condensation and cyclization to form a 6-(4-isopropoxyphenyl)-4,5-dihydropyridazin-3(2H)-one derivative. |

| This compound, Phenylhydrazine | Fused Phenylpyridazinone | Acetic Acid, Reflux | Formation of a 2-phenyl-6-(4-isopropoxyphenyl)-4,5-dihydropyridazin-3(2H)-one derivative. |

Advanced Spectroscopic and Structural Characterization of 4 Oxo 4 4 Isopropoxyphenyl Butyric Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei. For a complete structural assignment of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, a combination of one-dimensional and multi-dimensional NMR experiments would be employed.

A full assignment of the proton (¹H) and carbon (¹³C) signals is fundamental to confirming the molecular structure. This is systematically achieved using a suite of multi-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the isopropoxyphenyl group, the methylene (B1212753) protons of the butyric acid chain, and the methine and methyl protons of the isopropyl group. The chemical shifts and coupling constants would provide initial information about their connectivity.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include the two carbonyl carbons (keto and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the butyric acid and isopropyl moieties.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene groups in the butyric acid chain and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the methylene protons adjacent to the ketone to the carbonyl carbon and nearby aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values and would require experimental verification.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~178 |

| 2 | ~2.8 | ~33 |

| 3 | ~3.2 | ~28 |

| 4 | - | ~198 |

| 5 | - | ~130 |

| 6 | ~7.9 | ~129 |

| 7 | ~7.0 | ~115 |

| 8 | - | ~162 |

| 9 | ~4.7 | ~70 |

| 10 | ~1.4 | ~22 |

The flexibility of the butyric acid chain and the rotation around the aryl-keto bond suggest the possibility of different conformations in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of their bonding. This data can reveal the preferred spatial arrangement of the molecule in solution. For example, NOE contacts between the protons of the isopropyl group and the aromatic ring could provide insights into the rotational dynamics around the C-O bond.

Temperature-Dependent NMR Studies: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes. Changes in chemical shifts or the coalescence of signals can indicate the presence of conformational exchange on the NMR timescale.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior.

Accurate Mass Measurement: HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula, confirming the molecular weight and composition of this compound.

Fragmentation Pathway Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for this molecule would likely involve cleavage of the butyric acid side chain, such as the loss of water (H₂O) or the carboxylic acid group (COOH), and fragmentation of the isopropoxy group.

Table 2: Predicted HRMS Data and Major Fragment Ions for this compound (Note: These are predicted values and would require experimental verification.)

| Ion | Predicted m/z | Possible Formula | Description |

| [M+H]⁺ | 237.1127 | C₁₃H₁₇O₄ | Protonated Molecular Ion |

| [M-H₂O+H]⁺ | 219.1021 | C₁₃H₁₅O₃ | Loss of water |

| [M-C₃H₇O+H]⁺ | 179.0708 | C₁₀H₁₁O₃ | Loss of isopropoxy group |

| [C₇H₇O]⁺ | 121.0653 | C₇H₇O | Isopropoxyphenyl cation |

The high resolution and sensitivity of HRMS make it an excellent tool for identifying and quantifying impurities in a sample of this compound. By comparing the accurate masses of detected ions to a database of potential impurities (e.g., starting materials, by-products), a comprehensive impurity profile can be generated. This is crucial for quality control in synthetic chemistry.

X-ray Crystallography and Polymorphism Studies

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Polymorphism Studies: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) would be used to screen for and characterize any potential polymorphs of this compound. The existence of polymorphs is an important consideration in pharmaceutical and materials science.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

No crystallographic data, such as unit cell parameters, space group, atomic coordinates, or bond lengths and angles, for this compound has been deposited in crystallographic databases or published in scientific journals. This information is essential for elucidating the precise three-dimensional arrangement of atoms in the solid state.

Polymorphic Forms and Their Interconversion

There are no studies available that identify or characterize different polymorphic forms of this compound. Research into polymorphism involves identifying different crystalline structures of the same compound and studying the conditions under which they can be interconverted, none of which has been documented for this specific molecule.

Computational Chemistry and Molecular Modeling of 4 Oxo 4 4 Isopropoxyphenyl Butyric Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to provide a balance between accuracy and computational cost. These calculations can elucidate the fundamental characteristics of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, offering a detailed picture of its chemical nature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. By solving approximations of the Schrödinger equation, quantum chemical methods can determine the distribution of electrons within the this compound molecule. From this, a variety of reactivity descriptors can be calculated. These descriptors are mathematical expressions that quantify the reactivity of a chemical species and are derived from its electronic structure. numberanalytics.com

Key descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for electrostatic interactions with other molecules.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netnih.gov Electronegativity describes the tendency to attract electrons, hardness measures resistance to change in electron distribution, and the electrophilicity index quantifies the energy stabilization when the molecule acquires additional electronic charge. numberanalytics.comnih.gov

Interactive Table: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Indicator of chemical stability and reactivity. A larger gap implies higher stability. |

| Ionization Potential | I | 6.5 eV | The energy required to remove an electron from the molecule. (Approximated as -EHOMO) |

| Electron Affinity | A | 1.2 eV | The energy released when an electron is added to the molecule. (Approximated as -ELUMO) |

| Electronegativity | χ | 3.85 eV | The tendency of the molecule to attract electrons. (Calculated as (I+A)/2) |

| Chemical Hardness | η | 2.65 eV | Resistance to deformation of the electron cloud. (Calculated as (I-A)/2) |

| Electrophilicity Index | ω | 2.80 eV | A measure of the molecule's electrophilic character. (Calculated as μ²/2η, where μ = -χ) |

Transition State Analysis for Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating reaction mechanisms. nih.gov A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. vaia.com This transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io

By modeling a potential reaction involving this compound, such as its oxidation or reduction, computational chemists can:

Locate the Transition State (TS): Specialized algorithms are used to find the precise geometry of the transition state. fiveable.me

Calculate Activation Energy: The energy difference between the reactants and the transition state (the activation barrier) can be calculated. This value is critical for predicting the reaction rate.

Verify the Transition State: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. fiveable.me

Perform Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. fiveable.me This provides a detailed step-by-step view of the bond-breaking and bond-forming processes. nih.govacs.org

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and interactions with the environment, such as a solvent. portlandpress.com

Conformational Analysis and Flexibility

A molecule like this compound is not rigid; its rotatable bonds allow it to adopt a multitude of different three-dimensional shapes, or conformations. The collection of all accessible conformations is known as the conformational ensemble. tandfonline.comportlandpress.com MD simulations are powerful tools for exploring this conformational space. frontiersin.org

Through MD simulations, one can:

Identify Stable Conformers: By simulating the molecule's movement over time, the simulation can identify low-energy, stable conformations that the molecule is likely to adopt.

Analyze Molecular Flexibility: The simulations reveal which parts of the molecule are rigid and which are flexible. For instance, the butyric acid chain is expected to be more flexible than the rigid isopropoxyphenyl ring system. This flexibility can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom over the course of the simulation.

Visualize Dynamic Motions: MD trajectories can be visualized to observe the dynamic behavior of the molecule, such as the rotation of the isopropoxy group or the folding of the butyric acid side chain.

Solvent Effects on Molecular Behavior

Chemical and biological processes almost always occur in a solvent, which can significantly influence a molecule's properties and behavior. fiveable.menumberanalytics.comucsb.edu MD simulations are particularly well-suited for studying these solvent effects.

There are two main approaches to modeling solvents computationally:

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute (this compound). This method provides a highly detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. However, it is computationally very expensive. numberanalytics.comucsb.edu

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. fiveable.menih.gov This approach is much less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent, such as its ability to stabilize charged species. numberanalytics.com

By running simulations in different solvent models, researchers can predict how the conformational preferences and dynamics of this compound change in different environments (e.g., water vs. a non-polar organic solvent).

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, are vital in modern drug discovery and materials science for this purpose. nih.gov

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nsmsi.irmdpi.com The process involves:

Dataset Assembly: A series of molecules with known activities, structurally related to this compound, is compiled.

Molecular Alignment: The molecules in the dataset are aligned in 3D space based on a common structural feature.

Field Calculation: For each molecule, steric and electrostatic fields (in CoMFA) or other similarity fields like hydrophobicity and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated on a 3D grid surrounding the molecules. mdpi.com

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation that correlates the variations in the calculated fields with the variations in biological activity. nsmsi.ir

Model Validation and Interpretation: The resulting model is validated for its predictive power. nsmsi.ir The model is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour in a CoMFA steric map might indicate that bulkier substituents are favored in that region, while a blue contour in an electrostatic map could show where positive charge is beneficial for activity.

These computational SAR studies can guide the synthesis of new derivatives of this compound with enhanced desired properties by providing a rational basis for structural modification. nih.gov

Interactive Table: Example Data for a 3D-QSAR Study

| Compound ID | Modification on Phenyl Ring | Experimental Activity (IC50, nM) | pIC50 (-log(IC50)) |

| 1 | 4-isopropoxy (Lead Compound) | 150 | 6.82 |

| 2 | 4-methoxy | 300 | 6.52 |

| 3 | 4-ethoxy | 210 | 6.68 |

| 4 | 4-propoxy | 180 | 6.74 |

| 5 | 4-tert-butoxy | 95 | 7.02 |

| 6 | 3-isopropoxy | 500 | 6.30 |

| 7 | H (unsubstituted) | 1200 | 5.92 |

Ligand-Based and Structure-Based Design Principles for Analogues

The design of new analogues of this compound can be approached from two primary computational strategies: ligand-based and structure-based design. The choice between these methods often depends on the availability of a three-dimensional structure of the biological target. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the structure of the biological target is unknown, relying instead on the information derived from molecules that are known to interact with it. nih.gov This approach operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Key LBDD methodologies include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For analogues of this compound, a QSAR study would involve compiling a dataset of similar butyric acid derivatives with known activities against a specific target. nih.gov Molecular descriptors—numerical values representing physicochemical properties like electronic, steric, and hydrophobic characteristics—are calculated for each molecule. A statistical model is then built to predict the activity of new, unsynthesized analogues based on their descriptor values. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with its target. By aligning a set of active molecules, a common feature pharmacophore can be generated. This model then serves as a 3D query to screen compound libraries for new molecules that fit the required spatial and chemical arrangement, guiding the design of novel analogues. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This powerful approach allows for the direct design of ligands that can fit precisely into the target's binding site.

Molecular Docking: This is a cornerstone of SBDD. nih.gov A computational model of this compound would be placed into the active site of its target protein in various conformations and orientations. researchgate.net A scoring function then estimates the binding affinity for each pose, predicting the most favorable binding mode. nih.gov This information is crucial for designing analogues with modified functional groups to enhance interactions—for instance, by adding a hydrogen bond donor to interact with a specific amino acid residue or modifying the isopropoxy group to better fit a hydrophobic pocket. researchgate.net The insights from docking can guide modifications to the butyric acid chain, the phenyl ring, or the isopropoxy substituent to improve binding affinity and selectivity.

| Design Principle | Primary Requirement | Methodology | Application to Analogue Design |

|---|---|---|---|

| Ligand-Based Design | A set of active molecules (ligands) | QSAR, Pharmacophore Modeling | Predicts activity of new analogues based on shared properties with known active compounds. |

| Structure-Based Design | 3D structure of the biological target | Molecular Docking | Designs analogues that geometrically and chemically complement the target's binding site for improved affinity. |

Virtual Screening and Lead Optimization

Once a lead compound like this compound is identified, computational methods are essential for finding more potent and drug-like derivatives (virtual screening) and refining their properties (lead optimization).

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be performed using either ligand-based or structure-based methods. A typical workflow involves several stages of filtering to reduce a large initial library to a manageable number of promising candidates for experimental testing.

A hypothetical virtual screening workflow to find novel inhibitors based on the this compound scaffold might proceed as follows:

| Step | Method | Purpose | Outcome |

|---|---|---|---|

| 1. Library Preparation | Database compilation (e.g., ZINC, ChEMBL) | Assemble a large, diverse library of purchasable or synthesizable compounds. | A database of >1 million compounds. |

| 2. Ligand-Based Filtering | Pharmacophore screening or 2D similarity search | Rapidly identify compounds sharing key features with the lead compound. | Reduced library of ~10,000-50,000 compounds. |

| 3. Structure-Based Docking | High-throughput virtual screening (HTVS) | Dock the filtered library into the target's binding site to predict binding affinity. | A ranked list of ~1,000-5,000 top-scoring compounds. |

| 4. Refined Docking | Standard or extra precision docking (e.g., SP/XP) | Perform more accurate (but slower) docking on the top-scoring hits. | A final "hit list" of ~50-200 compounds. |

| 5. Post-Processing | ADMET prediction, visual inspection | Filter for drug-like properties (absorption, distribution, metabolism, excretion, toxicity) and analyze binding poses. | Selection of a small number of high-priority candidates for synthesis and biological assay. |

Lead Optimization is the iterative process of modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Computational tools guide this process by predicting the impact of chemical modifications. numberanalytics.com For this compound, optimization strategies would focus on balancing potency with a favorable ADMET profile. nih.gov Key strategies include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying parts of the molecule—such as replacing the isopropoxy group with other alkoxy groups or substituting different positions on the phenyl ring—and calculating the predicted effect on binding affinity. patsnap.com

Scaffold Hopping: Replacing the core 4-oxo-4-phenylbutyric acid structure with a different chemical scaffold while maintaining the essential 3D arrangement of interacting groups. numberanalytics.com This can lead to compounds with completely novel intellectual property and potentially better drug-like properties.

ADMET Prediction: Using computational models to predict properties like solubility, cell permeability, metabolic stability, and potential toxicity. frontiersin.org This helps to de-prioritize compounds that are likely to fail later in development due to poor pharmacokinetics or safety issues.

Prediction of Spectroscopic Properties from First Principles

First principles (or ab initio) quantum chemistry methods, particularly Density Functional Theory (DFT), can predict the spectroscopic properties of a molecule based solely on the laws of quantum mechanics, without requiring experimental data. ed.ac.uk These predictions are invaluable for confirming the structure of a newly synthesized compound and for understanding its electronic structure. biointerfaceresearch.com

For this compound, DFT calculations can provide theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy Prediction: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. This is particularly useful for identifying key functional groups. For the target molecule, the most characteristic vibrations would be the carbonyl (C=O) stretches of the ketone and the carboxylic acid, and the O-H stretch of the carboxylic acid.

Ketone C=O Stretch: For an aromatic ketone, this stretch is typically observed around 1685 cm⁻¹. Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone (around 1715 cm⁻¹). pg.edu.pl

Carboxylic Acid C=O Stretch: This peak is typically found around 1710 cm⁻¹ for a saturated acid, but dimerization through hydrogen bonding can broaden this peak. quora.com

Carboxylic Acid O-H Stretch: This appears as a very broad band in the 2500-3300 cm⁻¹ region, which is a hallmark of a carboxylic acid dimer. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: DFT methods can also calculate NMR chemical shifts (δ) by determining the magnetic shielding around each nucleus (¹H and ¹³C).

¹H NMR: The chemical shifts of the protons can be predicted. Protons on the butyric acid chain alpha to the ketone (position 3) would be deshielded (δ ≈ 2.5-3.0 ppm) due to the electron-withdrawing carbonyl group. libretexts.org The aromatic protons would appear in the aromatic region (δ ≈ 7.0-8.0 ppm), with those ortho to the carbonyl group shifted further downfield. The carboxylic acid proton is typically a broad singlet at a very high chemical shift (δ ≈ 10-12 ppm). docbrown.info

¹³C NMR: The chemical shifts of the carbon atoms provide a map of the carbon skeleton. The carbonyl carbons are highly deshielded, appearing far downfield (ketone C=O ≈ 190-200 ppm; acid C=O ≈ 170-180 ppm). libretexts.org Carbons of the aromatic ring and the aliphatic chain would have distinct, predictable shifts.

| Spectroscopy | Functional Group | Predicted Property | Approximate Predicted Value |

|---|---|---|---|

| IR | Aryl Ketone (C=O) | Stretching Frequency | ~1685 cm⁻¹ |

| Carboxylic Acid (C=O) | Stretching Frequency | ~1710 cm⁻¹ | |

| Carboxylic Acid (O-H) | Stretching Frequency | 2500-3300 cm⁻¹ (broad) | |

| ¹H NMR | Carboxylic Acid (-COOH) | Chemical Shift (δ) | 10-12 ppm |

| Aromatic (-C₆H₄-) | Chemical Shift (δ) | 7.0-8.0 ppm | |

| Methylene (B1212753) (-CH₂-), alpha to C=O | Chemical Shift (δ) | 2.5-3.0 ppm | |

| ¹³C NMR | Ketone Carbonyl (>C=O) | Chemical Shift (δ) | 190-200 ppm |

| Carboxylic Acid Carbonyl (-COOH) | Chemical Shift (δ) | 170-180 ppm |

Preclinical Biological Investigations and Mechanistic Studies on 4 Oxo 4 4 Isopropoxyphenyl Butyric Acid Analogs

Identification of Putative Biological Targets and Pathways

Preclinical research into analogs of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid has revealed several potential biological targets and pathways, suggesting a range of therapeutic possibilities for this chemical scaffold. Investigations have primarily centered on receptor modulation and enzyme inhibition.

A significant area of investigation for compounds structurally related to this compound is their activity at sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype. A novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids has been identified as potent and selective S1P1 receptor agonists. nih.gov S1P1 receptor agonism is a clinically validated mechanism for the treatment of autoimmune diseases, as it leads to lymphopenia. nih.govresearchgate.net The discovery of this series of butanoic acid derivatives highlights the potential for this chemical class to modulate S1P1 receptor activity. nih.gov

Furthermore, studies on other structurally similar compounds, such as 4-oxo-4-phenylbutyric acid, have explored interactions with gamma-aminobutyric acid (GABA) receptors. For instance, the combination of certain quinolone antibacterial agents with 4-biphenylacetic acid (BPAA), a metabolite of fenbufen, is known to induce a functional blockade of GABA receptors. ebi.ac.uk This suggests that the butyric acid moiety, in conjunction with different aromatic substitutions, could influence GABAergic neurotransmission.

Analogs of this compound have also been investigated for their potential to inhibit enzymes. One area of interest is the inhibition of histone deacetylases (HDACs). For example, 4-phenyl-3-butenoic acid (PBA), a structurally related compound, has been shown to act as an HDAC inhibitor, leading to increased acetylation of histone subtypes. nih.gov This activity is associated with anti-tumorigenic properties. nih.gov Another related compound, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), also demonstrated HDAC inhibition in vitro, with a lower IC50 value for certain HDAC isoforms compared to PBA. nih.gov These findings suggest that the 4-oxo-butyric acid scaffold could be a platform for developing novel HDAC inhibitors.

In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of analogs of this compound has been conducted using a variety of cell-based and biochemical assays to determine their cellular activity, target engagement, and effects on signal transduction pathways.

Cell-based assays have been instrumental in elucidating the cellular effects of related compounds. For instance, in the context of S1P1 receptor agonism, high-throughput screening assays were utilized to identify the novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid S1P1 receptor agonists. nih.gov Furthermore, studies on 4-phenylbutyric acid (4-PBA) have demonstrated its ability to decrease apoptosis in a renal ischemia-reperfusion injury model using HK-2 cells. nih.gov In cancer research, 4-phenyl-3-butenoic acid has been shown to inhibit the growth of ras-mutated epithelial and human lung carcinoma cells. nih.gov

Biochemical assays have been employed to confirm the direct interaction of these compounds with their putative targets. For the S1P1 receptor agonists, their potency and selectivity were likely confirmed through radioligand binding assays or other biochemical methods that measure direct receptor interaction. In the study of HDAC inhibitors, the in vitro inhibitory activity of 4-phenyl-3-butenoic acid and AOPHA-Me on HDAC enzymes was determined, yielding IC50 values in the micromolar range. nih.gov Additionally, Scatchard analysis of [3H]muscimol binding to rat brain plasma membranes was used to investigate the interaction of 4-biphenylacetic acid with GABA receptors, revealing a decrease in the number of muscimol (B1676869) binding sites. ebi.ac.uk

The effects of these compounds on specific signal transduction pathways have also been a focus of research. 4-Phenylbutyric acid has been shown to alleviate endoplasmic reticulum stress, which may be mediated by decreasing the expression levels of CypD, Cytochrome c, eIF2α, and GRP78. nih.gov As an inducer of chaperone-mediated autophagy, 4-PBA is thought to improve cardiac function by interfering in autophagy pathways. nih.gov The immunomodulatory activity of butyric acid and its derivatives is linked to the suppression of nuclear factor activation, leading to a reduction in proinflammatory cytokines and nitric oxide. nih.gov

Preclinical In Vivo Studies (Animal Models)

Efficacy Evaluation in Disease Models (excluding human disease names and clinical trials)

Preclinical studies using animal models have been instrumental in evaluating the therapeutic potential of analogs of this compound. Notably, 4-phenylbutyric acid (4-PBA) has demonstrated protective effects in models of cardiac and renal injury.

In a rat model of isoproterenol-induced myocardial infarction, administration of 4-PBA resulted in significant improvements in hemodynamic factors and histological changes. nih.gov The study indicated that 4-PBA may exert its cardioprotective effects through the modulation of autophagy and inhibition of oxidative stress. nih.gov

Furthermore, the therapeutic efficacy of 4-PBA has been investigated in a mouse model of renal ischemia-reperfusion injury. nih.govnih.gov In this model, 4-PBA treatment was found to significantly decrease apoptosis in kidney cells. nih.govnih.gov The protective mechanism may involve the reduction of cellular oxygen free radicals and alleviation of the endoplasmic reticulum stress response. nih.gov

Another analog, a hybrid of norfloxacin (B1679917) and 4-biphenylacetic acid (BPAA), was shown to induce clonic convulsions in mice when administered intracisternally, suggesting potent activity at GABA receptors in the central nervous system.

| Compound | Animal Model | Observed Efficacy |

| 4-Phenylbutyric acid (4-PBA) | Rat model of myocardial infarction | Improved hemodynamic parameters and reduced histopathological changes. nih.gov |

| 4-Phenylbutyric acid (4-PBA) | Mouse model of renal ischemia-reperfusion injury | Decreased apoptosis and expression of inflammatory markers. nih.govnih.gov |

| Norfloxacin-BPAA hybrid | Mouse | Induction of clonic convulsions. |

Pharmacokinetic and Pharmacodynamic Investigations (excluding human data)

Pharmacokinetic studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion of drug candidates. For analogs of this compound, such as 4-phenylbutyric acid (4-PBA) and other derivatives, pharmacokinetic profiles have been characterized in various animal species.

Whole-body pharmacokinetic studies of carbon-11 (B1219553) labeled 4-PBA using positron emission tomography (PET) have revealed its biodistribution. nih.gov These studies show that 4-PBA has high uptake in the liver and heart, with most of the radioactivity being excreted through the kidneys and accumulating in the bladder. nih.gov The brain uptake of 4-PBA was observed to be very low. nih.gov

In another study, a novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives, which are also S1P1 receptor agonists, underwent pharmacokinetic evaluation in preclinical species. nih.gov

Pharmacokinetic parameters for 13-cis-4-oxo- and all-trans-4-oxo retinoic acid were determined in cynomolgus monkeys after intravenous administration. The elimination half-life was notably longer for the cis-isomers.

| Compound | Animal Model | Key Pharmacokinetic Findings |

| [11C]4-Phenylbutyric acid ([11C]PBA) | Not specified | High uptake in liver and heart; low brain uptake; primary excretion via kidneys. nih.gov |

| 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives | Not specified | Preclinical pharmacokinetic evaluation conducted. nih.gov |

| 13-cis-4-oxo retinoic acid | Cynomolgus monkey | Long elimination half-life. |

| all-trans-4-oxo retinoic acid | Cynomolgus monkey | Shorter elimination half-life compared to cis-isomer. |

Elucidation of Molecular Mechanisms of Action

Interaction with Biomolecules (e.g., protein binding)

The biological activity of a compound is intrinsically linked to its interactions with biomolecules. For analogs of this compound, studies have focused on their binding to proteins and DNA.

4-Phenylbutyric acid (4-PBA) has been shown to interact with serum albumins. A study using fluorescence quenching assays demonstrated that 4-PBA binds to bovine serum albumin (BSA) by occupying specific binding sites on the protein. researchgate.net Another investigation using spectroscopic and molecular dynamics approaches revealed that 4-PBA exhibits high binding specificity to Sudlow Site II (a fatty acid binding site) on human serum albumin (HSA). nih.gov The binding constant for this interaction was determined to be 2.69 x 10(5) M(-1). nih.gov

In addition to protein binding, the interaction of 4-PBA with DNA has also been explored. researchgate.net UV-VIS absorption spectroscopy indicated that 4-PBA can effectively bind to calf thymus DNA (CT-DNA), suggesting stable intercalating interactions. researchgate.net

The combination of 4-biphenylacetic acid (BPAA), a metabolite of fenbufen, with certain quinolone antibacterial agents has been found to induce a functional blockade of γ-aminobutyric acid (GABA) receptors. Scatchard analysis of [3H]muscimol binding to rat brain plasma membranes in the presence of enoxacin (B1671340) and BPAA revealed a significant decrease in the number of muscimol binding sites without affecting the binding affinity.

| Compound | Biomolecule | Nature of Interaction |

| 4-Phenylbutyric acid (4-PBA) | Bovine Serum Albumin (BSA) | Binds to specific sites, causing fluorescence quenching. researchgate.net |

| 4-Phenylbutyric acid (4-PBA) | Human Serum Albumin (HSA) | High-affinity binding to Sudlow Site II with a binding constant of 2.69 x 10(5) M(-1). nih.gov |

| 4-Phenylbutyric acid (4-PBA) | Calf Thymus DNA (CT-DNA) | Intercalating interactions. researchgate.net |

| 4-Biphenylacetic acid (BPAA) (in the presence of enoxacin) | GABA receptor | Decreases the number of muscimol binding sites. |

Cellular Uptake and Distribution Studies

As a chemical chaperone, 4-phenylbutyric acid (4-PBA) is known to alleviate endoplasmic reticulum (ER) stress by assisting in protein folding within the cell. researchgate.netnih.gov This implies its ability to cross cell membranes and localize to the ER.

Whole-body pharmacokinetic studies using PET imaging of carbon-11 labeled 4-PBA have provided a macro-level view of its distribution, showing significant uptake by the heart and kidneys. nih.govnih.gov This suggests that cells within these organs may have efficient uptake mechanisms for 4-PBA.

The therapeutic effect of 4-PBA in a mouse model of renal ischemia-reperfusion injury was associated with a reduction in apoptosis in HK-2 cells, a human kidney cell line, further supporting its cellular uptake in these cells. nih.govnih.gov

| Compound | Key Findings on Cellular Uptake and Distribution |

| 4-Phenylbutyric acid (4-PBA) | Implied cellular uptake and localization to the endoplasmic reticulum to act as a chemical chaperone. researchgate.netnih.gov |

| 4-Phenylbutyric acid (4-PBA) | Demonstrated uptake in kidney cells (HK-2) in vitro. nih.govnih.gov |

| [11C]4-Phenylbutyric acid ([11C]PBA) | In vivo imaging showed significant distribution to the heart and kidneys. nih.govnih.gov |

Advanced Analytical Methodologies for Research of 4 Oxo 4 4 Isopropoxyphenyl Butyric Acid

Chromatographic Separations and Purity Assessment

Chromatography is an indispensable tool for separating 4-Oxo-4-(4-isopropoxyphenyl)butyric acid from reactants, byproducts, and impurities, thereby allowing for its qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a primary technique for assessing the purity of non-volatile organic compounds like this compound. Method development focuses on optimizing the separation of the target compound from any potential impurities.

A typical RP-HPLC method would utilize a C18 stationary phase, which is nonpolar. The mobile phase would consist of a polar solvent mixture, such as acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted to below the pKa of the carboxylic acid group to ensure it remains in its protonated, less polar form, thus improving retention on the column. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in the molecule are chromophores. The detection wavelength is often set around 210-254 nm to achieve high sensitivity. researchgate.netnih.gov The method's specificity and stability-indicating capability can be proven through forced degradation studies. researchgate.net

Table 1: Illustrative HPLC Method Parameters This table is based on typical parameters for similar acidic compounds and does not represent a specific validated method for this compound.

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | The organic modifier (acetonitrile) and aqueous buffer elute the compound. Acidic pH suppresses ionization of the carboxylic acid. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |

| Detection | UV at 254 nm | The aromatic ring allows for sensitive detection at this wavelength. |

| Column Temp. | 25°C | Ensures reproducible retention times by maintaining a constant temperature. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. jfda-online.com However, this compound, being a carboxylic acid, has low volatility and is prone to thermal degradation. Therefore, direct analysis by GC-MS is challenging.

To overcome this limitation, a chemical derivatization step is employed to convert the carboxylic acid into a more volatile and thermally stable ester. jfda-online.com A common approach is esterification with an alcohol, such as methanol, in the presence of an acidic catalyst to form the corresponding methyl ester. pcbiochemres.com This derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a "fingerprint" for its identification. nih.gov

Table 2: GC-MS Analysis Workflow via Derivatization

| Step | Procedure | Rationale |

|---|---|---|

| 1. Derivatization | The sample is reacted with a derivatizing agent (e.g., H₂SO₄–MeOH solution). pcbiochemres.com | To convert the non-volatile carboxylic acid into a volatile ester derivative. |

| 2. Extraction | The derivative is extracted into an organic solvent (e.g., n-hexane). pcbiochemres.com | To isolate the derivative from the reaction mixture and prepare it for injection. |

| 3. GC Separation | The extracted sample is injected into the GC, where it is separated on a capillary column (e.g., DB-5ms). | To separate the target derivative from other volatile components based on boiling point and polarity. |

| 4. MS Detection | The separated components are ionized and fragmented in the mass spectrometer, and their mass-to-charge ratios are detected. | To generate a mass spectrum for compound identification and confirmation. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic syntheses. thieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. For instance, in the synthesis of the related compound 4-oxo-4-phenylbutanoic acid, TLC was used to analyze the final product. derpharmachemica.comorientjchem.org By comparing the spots of the reaction mixture with spots of the starting materials and a pure product standard, one can qualitatively assess the reaction's progress. Visualization is typically achieved under UV light, which reveals the UV-active spots of the aromatic compounds.

Table 3: Hypothetical TLC Monitoring Results This table illustrates how TLC can be used to monitor a reaction's progress.

| Lane | Description | Observation | Interpretation |

|---|---|---|---|

| 1 | Starting Material (SM) | A single spot at Rf = 0.7 | Reference for the reactant. |

| 2 | Reaction Mixture (t = 1 hr) | A large SM spot (Rf=0.7), a faint Product spot (Rf=0.4) | The reaction has started, but is incomplete. |

| 3 | Reaction Mixture (t = 4 hr) | A faint SM spot (Rf=0.7), a large Product spot (Rf=0.4) | The reaction is nearing completion. |

| 4 | Pure Product (P) | A single spot at Rf = 0.4 | Reference for the desired product. |

Quantitative Analytical Techniques

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample.

UV-Visible spectrophotometry is a straightforward method for determining the concentration of an analyte in solution, provided it absorbs light in the UV-Visible range and there are no interfering substances. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. oatext.com

To determine the concentration of this compound, a calibration curve is first constructed. This is done by preparing a series of standard solutions of the pure compound at known concentrations and measuring the absorbance of each at the wavelength of maximum absorbance (λmax). nih.gov A plot of absorbance versus concentration yields a linear calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the curve.

Table 4: Example Data for a Spectrophotometric Calibration Curve This data is for illustrative purposes only.

| Standard Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5.0 | 0.152 |

| 10.0 | 0.301 |

| 20.0 | 0.605 |

| 40.0 | 1.198 |

While spectrophotometry is useful, HPLC offers superior specificity and is the preferred method for accurate quantification, especially in complex mixtures. researchgate.net The principle is similar to that of spectrophotometry but relies on the area of the chromatographic peak rather than absorbance.

A series of calibration standards containing known concentrations of pure this compound are injected into the HPLC system. nih.gov The area of the resulting peak for each standard is measured. A calibration curve is then generated by plotting the peak area against the concentration. The resulting linear relationship allows for the precise determination of the compound's concentration in an unknown sample by measuring its peak area under the same chromatographic conditions and calculating the concentration from the calibration equation. aurigeneservices.com

Table 5: Example Data for an HPLC Calibration Curve This data is for illustrative purposes only.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 150,234 |

| 25 | 375,585 |

| 50 | 751,170 |

| 100 | 1,502,340 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, offer enhanced selectivity and sensitivity, making them ideal for complex analyses. The coupling of chromatographic separation with mass spectrometric detection is particularly powerful for the study of this compound.